1,6-Dioxacyclododecane-7,12-dione

Catalog No.
S793478
CAS No.
777-95-7
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Dioxacyclododecane-7,12-dione

CAS Number

777-95-7

Product Name

1,6-Dioxacyclododecane-7,12-dione

IUPAC Name

1,6-dioxacyclododecane-7,12-dione

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c11-9-5-1-2-6-10(12)14-8-4-3-7-13-9/h1-8H2

InChI Key

AXKZIDYFAMKWSA-UHFFFAOYSA-N

SMILES

C1CCC(=O)OCCCCOC(=O)C1

Canonical SMILES

C1CCC(=O)OCCCCOC(=O)C1

1,6-Dioxacyclododecane-7,12-dione, also known as adipic acid cyclic tetramethylene ester, is a cyclic organic compound characterized by its unique structure that includes two ketone groups at positions 7 and 12 on a 12-membered carbon ring. This compound has a molecular formula of C₁₀H₁₆O₄ and a molecular mass of 200.23 g/mol. The structure features two ether linkages at positions 1 and 6, contributing to its macrocyclic nature. The compound is primarily synthesized in laboratory settings and does not appear to occur naturally in significant quantities .

Currently, there's no scientific literature available on the specific mechanism of action of DCD.

  • Skin and eye irritation: Ketones can irritate the skin and eyes upon contact [].
  • Respiratory irritation: DCD might irritate the respiratory tract if inhaled.
Typical of diketones and cyclic esters. Notably, it can undergo nucleophilic addition reactions due to the presence of its carbonyl groups. These reactions may involve the formation of adducts with nucleophiles such as alcohols or amines, leading to the generation of more complex structures. Additionally, it can be used as a precursor in the synthesis of symmetrical cyclic diesters and dilactones, showcasing its versatility in organic synthesis .

The synthesis of 1,6-dioxacyclododecane-7,12-dione typically involves the reaction of appropriate starting materials under controlled conditions to form the cyclic structure. While specific synthetic pathways are not detailed in the literature, it is likely produced through methods common to diketones and cyclic esters. These methods may include condensation reactions or cyclization processes that facilitate the formation of the macrocyclic structure .

1,6-Dioxacyclododecane-7,12-dione has several applications primarily in the field of materials science and organic chemistry:

  • Polyurethane Adhesives: It is utilized in the production of polyurethane adhesives used in multilayer packaging materials.
  • Chemical Intermediate: The compound serves as an intermediate for synthesizing other cyclic diesters and dilactones .

These applications highlight its relevance in both industrial and research contexts.

Several compounds share structural characteristics with 1,6-dioxacyclododecane-7,12-dione. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
1,4-DioxaneCyclic etherContains two oxygen atoms; lacks ketone groups
CyclohexanoneKetoneSix-membered ring; contains one ketone group
Adipic AcidDicarboxylic acidLinear structure; does not possess cyclic characteristics
CaprolactoneLactoneCyclic ester; used in polymer production
1,3-DioxolaneCyclic etherContains two oxygen atoms; lacks ketone groups

1,6-Dioxacyclododecane-7,12-dione is unique due to its specific arrangement of carbonyl groups within a macrocyclic framework, distinguishing it from other similar compounds that may lack either the cyclic structure or the diketone functionality .

Ring Configuration and Geometric Parameters

1,6-Dioxacyclododecane-7,12-dione represents a twelve-membered macrocyclic compound characterized by a unique dioxane structure featuring two ether linkages at positions 1 and 6, alongside two carbonyl groups positioned at carbons 7 and 12 [1] [2]. The molecular formula C₁₀H₁₆O₄ defines a cyclic ester structure derived from adipic acid and 1,4-butanediol, commonly referred to as adipic acid cyclic tetramethylene ester [1] [3]. The compound exhibits a molecular weight of 200.23 g/mol and carries the Chemical Abstracts Service registry number 777-95-7 [1] [3].

The macrocyclic framework adopts a configuration that minimizes ring strain while accommodating the geometric requirements imposed by the ester functional groups [4]. The presence of two oxygen atoms within the twelve-membered ring creates flexibility points that influence the overall molecular geometry [6]. The ring system demonstrates characteristics typical of medium-sized macrocycles, where transannular interactions play a significant role in determining the preferred conformational states [4].

Bond Angles and Interatomic Distances

The structural parameters of 1,6-Dioxacyclododecane-7,12-dione reflect the balance between minimizing ring strain and accommodating the geometric preferences of the constituent functional groups [7] [8]. Bond angles within the macrocyclic framework generally approach tetrahedral geometry around saturated carbon centers, with deviations arising from the cyclic constraints [9] [10].

The carbon-carbon bond lengths within the aliphatic chain portions of the ring system typically range between 1.52-1.54 Angstroms, consistent with standard single bond distances [7] [8]. The carbon-oxygen bond lengths in the ether linkages exhibit values characteristic of ether functionality, while the carbonyl carbon-oxygen bonds demonstrate the expected shorter distances associated with carbon-oxygen double bonds [7].

Bond TypeTypical Length (Å)Angular Geometry
Carbon-Carbon (aliphatic)1.52-1.54~109°
Carbon-Oxygen (ether)1.43-1.46~111°
Carbon-Oxygen (carbonyl)1.22-1.24~120°
Carbon-Carbon-CarbonVariable110-115°

Conformational Energy Landscapes

The conformational behavior of 1,6-Dioxacyclododecane-7,12-dione is governed by the interplay between ring strain minimization and steric interactions [9] [4]. As a twelve-membered macrocycle, the compound exhibits reduced angle and torsional strain compared to smaller ring systems, while still maintaining sufficient conformational flexibility to adopt multiple low-energy configurations [10] [4].

The energy landscape is characterized by relatively shallow minima corresponding to different conformational states, with the most stable conformations typically adopting geometries that minimize transannular hydrogen-hydrogen interactions [4]. The presence of two carbonyl groups and two ether oxygen atoms creates additional conformational constraints through their geometric requirements and potential for intramolecular interactions [9].

Computational studies on related twelve-membered macrocycles suggest that preferred conformations often exhibit square or rectangular configurations that maximize the distance between opposing segments of the ring [4]. The dihedral angles along the carbon chain predominantly adopt values near 60°, 180°, and -60°, corresponding to staggered conformations that minimize torsional strain [4].

Crystallographic Characterization

Crystallographic studies of 1,6-Dioxacyclododecane-7,12-dione provide insight into the solid-state structure and packing arrangements [4]. The compound crystallizes in forms that reflect the balance between intramolecular conformational preferences and intermolecular packing forces [9].

The solid-state conformation typically represents one of the lower-energy solution conformations, though crystal packing forces may stabilize conformations that differ from the global minimum in the gas phase [4]. The carbonyl groups orient to minimize steric repulsion while potentially participating in weak intermolecular interactions with neighboring molecules in the crystal lattice [9].

Physical Properties

Thermal Characteristics and Phase Transitions

1,6-Dioxacyclododecane-7,12-dione exhibits distinct thermal properties that reflect its macrocyclic structure and intermolecular interactions [3] [11]. The compound demonstrates a melting point range of 90-93°C, indicating a relatively sharp phase transition from solid to liquid state [3] [11]. This melting point is consistent with the molecular weight and the presence of polar functional groups that contribute to intermolecular cohesion [12].

The boiling point has been predicted to occur at 422.3°C at 760 mmHg, reflecting the substantial intermolecular forces and the cyclic structure that restricts molecular mobility [3] [13]. The significant difference between melting and boiling points indicates a wide liquid range, suggesting potential applications where thermal stability in the liquid phase is advantageous [11].

Thermal PropertyValueReference Conditions
Melting Point90-93°CStandard pressure
Boiling Point422.3°C760 mmHg
Flash Point223.3°CStandard conditions

Density, Refractive Index, and Optical Properties

The physical properties of 1,6-Dioxacyclododecane-7,12-dione reflect its molecular structure and packing efficiency in the condensed phases [3] [13] [11]. The density of the compound is reported as 1.065 g/cm³, indicating a relatively compact molecular packing that is typical for cyclic organic compounds containing oxygen heteroatoms [3] [13].

The refractive index exhibits a value of 1.44, which is characteristic of organic compounds with moderate polarity and reflects the electronic environment created by the ester functional groups [13] [11]. This optical property provides insight into the polarizability of the molecule and its interaction with electromagnetic radiation [11].

The compound's optical properties are influenced by the presence of carbonyl chromophores, though the saturated nature of the remainder of the molecule limits extensive conjugation [14]. The macrocyclic structure contributes to the overall molecular polarizability while maintaining transparency in the visible region of the electromagnetic spectrum [11].

Solubility Profiles and Solution Behavior

The solubility characteristics of 1,6-Dioxacyclododecane-7,12-dione demonstrate the influence of both the polar ester functional groups and the hydrophobic aliphatic chain segments [3] [6]. The compound exhibits solubility in polar organic solvents, including chloroform, ethanol, and ethyl acetate, reflecting the presence of polar oxygen atoms that can participate in hydrogen bonding and dipole-dipole interactions [3].

The macrocyclic structure influences solution behavior by restricting conformational freedom compared to linear analogs, potentially affecting solubility and solution dynamics [6]. The compound shows limited water solubility due to the predominance of hydrophobic carbon-hydrogen bonds, despite the presence of polar ester linkages [6].

Solvent TypeSolubilityInteraction Mechanism
ChloroformSlightly solubleVan der Waals forces
EthanolSlightly solubleHydrogen bonding
Ethyl AcetateSlightly solubleDipole interactions
WaterLimitedHydrophobic exclusion

Vapor Pressure and Volatility Parameters

The vapor pressure characteristics of 1,6-Dioxacyclododecane-7,12-dione reflect the balance between molecular weight, intermolecular forces, and structural constraints imposed by the macrocyclic framework [13]. The compound exhibits a vapor pressure of 2.44 × 10⁻⁷ mmHg at 25°C, indicating relatively low volatility consistent with its molecular weight and cyclic structure [13].

This low vapor pressure contributes to the compound's stability under ambient conditions and influences its behavior in applications where controlled volatility is important [13]. The volatility parameters are affected by the presence of polar ester groups that enhance intermolecular attractions and the cyclic structure that restricts molecular freedom [12].

Chemical Reactivity Determinants

Functional Group Reactivity Assessment

The chemical reactivity of 1,6-Dioxacyclododecane-7,12-dione is primarily determined by the presence of two ester functional groups positioned within the macrocyclic framework [15]. The carbonyl carbons serve as electrophilic sites, making them susceptible to nucleophilic attack by various reagents including amines, alcohols, and other nucleophiles . The cyclic nature of the structure introduces conformational constraints that may influence the accessibility and reactivity of these electrophilic centers [15].

The ester linkages can undergo hydrolysis reactions under both acidic and basic conditions, though the macrocyclic structure may impose geometric constraints that affect reaction rates compared to acyclic analogs [15]. The compound demonstrates the ability to participate in condensation reactions with other carbonyl-containing compounds, forming more complex molecular architectures .

Nucleophilic addition reactions represent a significant pathway for chemical transformation, where the electron-deficient carbonyl carbons interact with electron-rich species . The macrocyclic framework may influence the stereochemical outcome of such reactions due to conformational preferences that favor approach from specific molecular faces [15].

Stability Under Various Conditions

1,6-Dioxacyclododecane-7,12-dione exhibits stability characteristics that are influenced by the macrocyclic structure and the nature of the ester functional groups [12]. Under normal storage conditions at room temperature, the compound maintains structural integrity, with the cyclic framework providing resistance to degradation pathways that might affect linear analogs [12].

The compound demonstrates stability in dry environments, though exposure to moisture may promote hydrolysis of the ester linkages over extended periods [16]. Temperature stability is maintained below the melting point, with decomposition occurring only at elevated temperatures well above normal handling conditions [12].

Chemical stability varies with pH conditions, where strongly acidic or basic environments may accelerate ester hydrolysis [16]. The macrocyclic structure provides some protection against degradation by constraining the molecular geometry and limiting the accessibility of reactive sites .

Acid-Base Behavior and pKa Determination

The acid-base behavior of 1,6-Dioxacyclododecane-7,12-dione is governed by the electronic properties of the ester functional groups and the influence of the macrocyclic framework on electron distribution . The compound does not possess readily ionizable protons under normal conditions, as the ester groups do not contribute significantly to Brønsted acid behavior .

The carbonyl oxygen atoms can act as weak Lewis bases, accepting protons under strongly acidic conditions . This basicity is modulated by the electron-withdrawing effect of the ester linkages and the conformational constraints imposed by the cyclic structure . The compound does not exhibit measurable pKa values in aqueous solution due to the absence of readily ionizable functional groups .

The macrocyclic structure influences the electronic environment around the carbonyl groups, potentially affecting their basicity compared to acyclic ester analogs . The geometric constraints may alter the accessibility of the lone pairs on the carbonyl oxygen atoms, influencing their ability to participate in acid-base equilibria .

Spectroscopic Characterization

Vibrational Spectroscopy (Infrared/Raman)

The vibrational spectroscopic characteristics of 1,6-Dioxacyclododecane-7,12-dione provide distinctive fingerprints for structural identification and conformational analysis [9]. The infrared spectrum exhibits characteristic absorption bands corresponding to the ester functional groups, with carbonyl stretching vibrations typically appearing in the region around 1735-1750 cm⁻¹ [17] [9]. These bands reflect the electronic environment of the carbonyl groups within the macrocyclic framework [17].

The carbon-hydrogen stretching vibrations appear in the typical aliphatic region around 2850-2950 cm⁻¹, corresponding to the methylene groups that constitute the cyclic backbone [17]. The carbon-oxygen stretching vibrations of the ester linkages contribute absorption features in the 1000-1300 cm⁻¹ region [17].

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [9]. The macrocyclic structure influences the vibrational coupling between different parts of the molecule, potentially leading to characteristic band patterns that distinguish this compound from acyclic analogs [9].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
Carbonyl stretch1735-1750C=O vibration
C-H stretch2850-2950Methylene groups
C-O stretch1000-1300Ester linkages
Ring deformation800-1000Macrocycle motion

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Assignments

The proton nuclear magnetic resonance spectrum of 1,6-Dioxacyclododecane-7,12-dione reflects the symmetric nature of the macrocyclic structure and provides detailed information about the local chemical environments [18]. The methylene protons adjacent to the carbonyl groups appear as characteristic multiplets in the downfield region around 2.5-2.8 ppm, experiencing deshielding from the electron-withdrawing carbonyl carbons [18].

The methylene protons adjacent to the ether oxygen atoms exhibit chemical shifts in the 4.2-4.4 ppm region, reflecting the deshielding effect of the electronegative oxygen atoms [18]. The remaining methylene protons in the aliphatic chain portions of the molecule appear as complex multiplets in the 1.6-2.0 ppm region [18].

The symmetric structure of the molecule results in equivalent chemical environments for corresponding protons on opposite sides of the macrocycle, leading to simplified spectra compared to unsymmetric analogs [18]. Conformational exchange processes may influence the appearance of the spectra, particularly if multiple conformations are accessible on the nuclear magnetic resonance timescale [18].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon environments within the macrocyclic framework [18]. The carbonyl carbons appear as the most downfield signals, typically around 170-175 ppm, reflecting their sp² hybridization and the electron-withdrawing nature of the attached oxygen atoms [18].

The methylene carbons adjacent to the ether oxygen atoms exhibit chemical shifts around 64-68 ppm, while those adjacent to the carbonyl groups appear around 33-37 ppm [18]. The remaining aliphatic methylene carbons in the chain portions resonate in the typical saturated carbon region around 20-30 ppm [18].

The symmetric nature of the molecule results in a simplified carbon-13 spectrum with fewer signals than would be observed for an acyclic analog of similar molecular weight [18]. The macrocyclic structure may influence chemical shifts through conformational effects that alter the local magnetic environments [18].

Carbon TypeChemical Shift (ppm)Multiplicity
Carbonyl C170-175Singlet
OCH₂64-68Triplet
COCH₂33-37Triplet
Chain CH₂20-30Triplet

Ultraviolet-Visible Spectrophotometric Properties

The ultraviolet-visible spectroscopic properties of 1,6-Dioxacyclododecane-7,12-dione are dominated by the electronic transitions associated with the ester functional groups [14]. The compound exhibits absorption in the ultraviolet region primarily due to n→π* transitions of the carbonyl chromophores, typically appearing around 280-290 nm [14].

The absence of extended conjugation in the macrocyclic structure limits absorption in the visible region, resulting in the compound's colorless appearance [14] [19]. The ester linkages contribute weak absorption bands that may overlap with solvent absorption in many common spectroscopic solvents [14].

The macrocyclic structure influences the electronic properties through conformational effects that may slightly shift absorption maxima compared to acyclic ester analogs [14]. The compound demonstrates transparency in the visible region, making it suitable for applications where optical clarity is important [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1,6-Dioxacyclododecane-7,12-dione provides characteristic fragmentation patterns that aid in structural confirmation and purity assessment [20]. The molecular ion peak appears at m/z 200, corresponding to the molecular weight of the compound [20]. Under electron ionization conditions, the molecular ion may be observed alongside characteristic fragment ions [20].

The fragmentation pattern typically involves initial loss of the ester functionalities, with subsequent breakdown of the macrocyclic framework [20]. Common fragment ions may include those resulting from α-cleavage adjacent to the carbonyl groups and losses corresponding to neutral molecules such as carbon dioxide or formaldehyde [20].

The macrocyclic structure influences fragmentation pathways by constraining the possible rearrangement processes and favoring specific bond cleavage patterns [20]. Atmospheric pressure gas chromatography coupled with high-resolution mass spectrometry has been employed for accurate mass determination and structural confirmation [20].

Fragment m/zAssignmentRelative Intensity
200[M]⁺-Variable
156[M-CO₂]⁺Moderate
128[M-C₄H₈O]⁺Strong
100[C₅H₈O₂]⁺Moderate

XLogP3

1.1

UNII

K085AS8U9A

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

777-95-7

Wikipedia

1,6-dioxacyclododecane-7,12-dione

Dates

Last modified: 08-15-2023

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